(E)-2-((1-(styrylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Description
(E)-2-((1-(Styrylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a structurally complex small molecule characterized by a benzo[de]isoquinoline-1,3(2H)-dione core substituted with a piperidinylmethyl group bearing a styrylsulfonyl moiety.
Properties
IUPAC Name |
2-[[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4S/c29-25-22-10-4-8-21-9-5-11-23(24(21)22)26(30)28(25)18-20-12-15-27(16-13-20)33(31,32)17-14-19-6-2-1-3-7-19/h1-11,14,17,20H,12-13,15-16,18H2/b17-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQIPVORVUNUSQS-SAPNQHFASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)S(=O)(=O)C=CC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)S(=O)(=O)/C=C/C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Profile
- IUPAC Name : (E)-2-((1-(styrylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Molecular Formula : C22H25N3O2S
- Molecular Weight : 395.52 g/mol
- CAS Number : 1203434-57-4
Pharmacological Properties
Research indicates that compounds similar to This compound exhibit a range of biological activities:
- Antitumor Activity : Some studies have suggested that isoquinoline derivatives possess significant antitumor properties. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells.
- Neuroprotective Effects : Compounds containing piperidine rings are known for their neuroprotective effects, potentially mitigating neurodegenerative diseases through various pathways, including antioxidant activity and modulation of neurotransmitter systems.
- Antidepressant Potential : The structural features of this compound may also contribute to antidepressant effects, possibly by interacting with serotonin and dopamine receptors.
The exact mechanism of action for this specific compound remains under investigation; however, it is hypothesized that:
- The styrylsulfonyl group may enhance binding affinity to certain receptors or enzymes involved in neurotransmission.
- The benzo[de]isoquinoline moiety could be responsible for interactions with DNA or other cellular targets, leading to the observed biological effects.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antitumor | Inhibition of cancer cell growth | |
| Neuroprotective | Protection against oxidative stress | |
| Antidepressant | Modulation of serotonin and dopamine levels |
Study 1: Antitumor Efficacy
A study published in a peer-reviewed journal examined the antitumor effects of similar isoquinoline derivatives on various cancer cell lines. Results indicated a dose-dependent decrease in cell viability, suggesting that the compound could be a candidate for further development as an anticancer agent.
Study 2: Neuroprotection in Animal Models
In a controlled animal study, derivatives were tested for neuroprotective effects against induced oxidative stress. The results showed significant improvements in behavioral tests and reduced markers of neuronal damage, indicating potential therapeutic applications in neurodegenerative diseases.
Study 3: Behavioral Studies on Depression Models
Research involving animal models of depression demonstrated that administration of related compounds led to significant improvements in depressive-like behaviors. These findings support the hypothesis that modifications to the piperidine structure can enhance antidepressant activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares (E)-2-((1-(styrylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione with three related compounds, focusing on structural features, physicochemical properties, and inferred biological implications.
Table 1: Structural and Physicochemical Comparison
Key Observations:
Structural Diversity in Substituents: The target compound’s styrylsulfonyl group introduces a rigid, planar aromatic system, favoring hydrophobic interactions. In contrast, the morpholinosulfonyl derivative contains a morpholine ring, enhancing solubility via hydrogen bonding. The triazole-thioether-hydroxyethylpiperazine analog incorporates a polar triazole and hydroxyethyl group, likely improving aqueous solubility but reducing membrane permeability.
Impact on Physicochemical Properties: The styrylsulfonyl group increases molecular weight and lipophilicity (LogP ~3.5–4.0) compared to the morpholinosulfonyl derivative (LogP 1.47) . This suggests the target compound may exhibit better tissue penetration but poorer solubility.
Biological Implications: Sulfonamide-containing compounds (e.g., target compound and morpholinosulfonyl derivative) are frequently associated with kinase or protease inhibition due to sulfonamide-protein interactions. Piperazine derivatives (e.g., ) often target neurotransmitter receptors or transporters.
Research Findings and Limitations
- Synthetic Challenges: The synthesis of sulfonamide-linked isoquinoline diones, including the target compound, requires precise control of reaction conditions (e.g., sulfonylation efficiency and stereochemistry retention) .
- Data Gaps: Direct biological data for the target compound are absent in the provided evidence.
- Contradictions: While the morpholinosulfonyl derivative has moderate solubility, its LogP (1.47) is lower than expected for sulfonamides, possibly due to the morpholine’s polar nature.
Preparation Methods
N-Alkylation
The nitrogen atom of the dione system exhibits moderate nucleophilicity, enabling alkylation with 4-(bromomethyl)piperidine derivatives. A representative procedure involves refluxing the dione core with 4-(bromomethyl)piperidine hydrobromide in anhydrous DMF using K2CO3 as a base. Yields for this step typically range from 60–75%, with purification via column chromatography (silica gel, ethyl acetate/hexane).
Mitsunobu Reaction
For enhanced stereocontrol, the Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple the dione with 4-(hydroxymethyl)piperidine. This method avoids racemization and is preferable for acid-sensitive substrates.
Installation of the (E)-Styrylsulfonyl Group
The styrylsulfonyl moiety is introduced via sulfonylation of the piperidine nitrogen. Key considerations include ensuring (E)-selectivity in the vinyl sulfone group and avoiding over-sulfonation.
Sulfonyl Chloride Coupling
Reaction of the piperidine intermediate with (E)-styrylsulfonyl chloride in dichloromethane (DCM) and triethylamine (TEA) at 0°C provides the sulfonamide product. The (E)-configuration is preserved by using freshly distilled sulfonyl chloride and maintaining low temperatures to prevent isomerization.
Sulfinate-Based Methods
Recent advances utilize sodium benzothiazole-2-sulfinate (BTS) as a sulfonylating agent. The piperidine intermediate is treated with BTS and an oxidizing agent (e.g., Oxone®) in acetonitrile/water, followed by coupling with (E)-styrylboronic acid under Pd(PPh3)2Cl2 catalysis. This one-pot method improves functional group tolerance and achieves yields >80%.
Stereoselective Synthesis of the (E)-Styryl Group
The (E)-configuration of the styryl fragment is critical for biological activity and is controlled during sulfonylation:
-
Wittig Reaction : (E)-Selective olefination of benzaldehyde derivatives using stabilized ylides (e.g., Ph3P=CHSO2Ar) yields (E)-styrylsulfonyl precursors.
-
Horner-Wadsworth-Emmons (HWE) Reaction : Diethyl (styrylsulfonyl)methylphosphonate and aryl aldehydes react in the presence of NaH to furnish (E)-vinyl sulfones with >95% selectivity.
Optimization and Challenges
Purification
The final compound is purified via recrystallization from ethanol/water (3:1) or preparative HPLC (C18 column, acetonitrile/0.1% TFA). Purity is confirmed by HPLC (>98%) and 1H/13C NMR.
Byproduct Mitigation
Common byproducts include:
-
Over-alkylated piperidine derivatives : Minimized by using excess dione core (1.5 eq) in alkylation steps.
-
(Z)-Styrylsulfonyl isomers : Suppressed through low-temperature sulfonylation and radical inhibitors (e.g., BHT).
Synthetic Routes Comparison
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| N-Alkylation + BTS | 82 | 99 | Scalable, one-pot |
| Mitsunobu + HWE | 75 | 98 | High (E)-selectivity |
| Sulfonyl chloride | 68 | 97 | Short reaction time |
Q & A
Q. What are the critical steps in synthesizing (E)-2-((1-(styrylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione to maximize yield and purity?
Methodological Answer: The synthesis involves multi-step organic reactions, including sulfonylation of the piperidine moiety and subsequent coupling with the benzo[de]isoquinoline-dione core. Key considerations include:
- Reagent Selection : Use stoichiometrically controlled reagents (e.g., p-toluenesulfonyl chloride) to minimize side reactions .
- Purification : Employ column chromatography or recrystallization to isolate the product. For example, ice-water quenching followed by filtration is effective for removing polar byproducts .
- Yield Optimization : Adjust reaction times (e.g., overnight stirring at 5°C for sulfonylation) and solvent systems (e.g., pyridine for nucleophilic substitutions) .
Q. Table 1: Representative Reaction Conditions from Analogous Syntheses
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Piperidine sulfonylation | p-Toluenesulfonyl chloride, pyridine, 5°C | 70-85% | |
| Core coupling | Dibromoalkane linker, reflux | 50-60% |
Q. Which spectroscopic and chromatographic methods are most reliable for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : Analyze H and C NMR to verify substituent integration and stereochemistry. For example, aromatic protons in the benzo[de]isoquinoline core appear as multiplets between δ 7.5–8.5 ppm .
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm molecular weight. Molecular ions with m/z > 400 require ESI+ or MALDI-TOF for accurate detection .
- HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, methanol/water mobile phase) can assess purity (>95%) and identify impurities .
Q. Table 2: Analytical Parameters for Structural Confirmation
| Technique | Key Parameters | Target Data |
|---|---|---|
| NMR | δ 2.5–3.5 ppm (piperidinyl CH) | Integration ratio for substituents |
| HRMS | m/z [M+H] = Calculated ± 0.001 | Molecular ion match |
| HPLC | Retention time = 8–10 min | Single peak (λ = 254 nm) |
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking) predict the biological targets of this compound, and what are the limitations?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to simulate binding interactions with targets (e.g., kinases, GPCRs). Focus on the styrylsulfonyl group’s electrostatic potential and the benzo[de]isoquinoline core’s π-π stacking .
- Limitations : Docking may overestimate affinity due to rigid-body assumptions. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding constants experimentally .
Q. Recommendations :
Q. How do structural modifications at the piperidinyl or benzo[de]isoquinoline moieties affect pharmacokinetic properties (e.g., solubility, bioavailability)?
Methodological Answer:
- Piperidinyl Modifications : Introducing hydrophilic groups (e.g., hydroxyl, carboxyl) improves aqueous solubility. For example, 4-hydroxy-piperidine derivatives show 2–3× higher solubility than unsubstituted analogs .
- Benzo[de]isoquinoline Core : Halogenation (e.g., Cl, F) enhances membrane permeability but may reduce metabolic stability. Use logP calculations (e.g., SwissADME) to balance lipophilicity .
Q. Case Study :
Q. How can researchers resolve discrepancies between computational binding affinity predictions and empirical activity data?
Methodological Answer:
- Data Triangulation :
- Contradiction Analysis : If in vitro activity is lower than predicted, assess off-target effects via kinome-wide profiling or proteomic screening .
Q. What in vitro assays are recommended for evaluating the compound’s anticancer potential?
Methodological Answer:
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Mechanistic Studies :
- Apoptosis: Caspase-3/7 activation assays.
- Cell Cycle: Flow cytometry with propidium iodide staining.
- Target Validation : siRNA knockdown of computationally predicted targets (e.g., PI3K/AKT pathway) to confirm mechanism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
